![molecular formula C12H15BrO2S B14186399 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide CAS No. 848864-23-3](/img/structure/B14186399.png)
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a thiolane ring and a hydroxyphenyl group
Métodos De Preparación
The synthesis of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide typically involves a quaternization reaction. This process can be described as a second-order nucleophilic substitution (SN2) reaction, where a tertiary amine reacts with an alkyl halide. The reaction is often carried out in polar aprotic solvents at elevated temperatures to enhance the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can be compared with other similar compounds such as:
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)quinolin-1-ium bromide: This compound has a quinoline ring instead of a thiolane ring, which may affect its chemical properties and applications.
1-(2-(2-Hydroxyphenyl)-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide: This compound has a pyrimidine ring and a phenyl group, which may influence its reactivity and biological activity. The uniqueness of this compound lies in its specific structure, which combines a thiolane ring with a hydroxyphenyl group, potentially offering distinct chemical and biological properties.
Propiedades
Número CAS |
848864-23-3 |
|---|---|
Fórmula molecular |
C12H15BrO2S |
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C12H14O2S.BrH/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H |
Clave InChI |
XXKWACPRLBEOQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


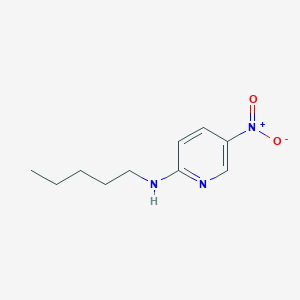
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
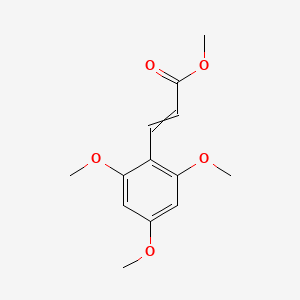
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
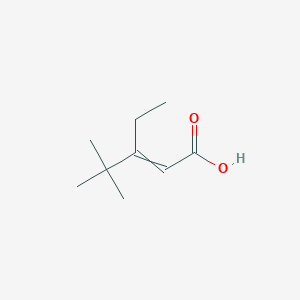
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
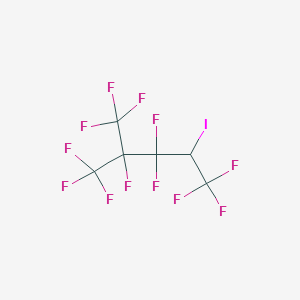
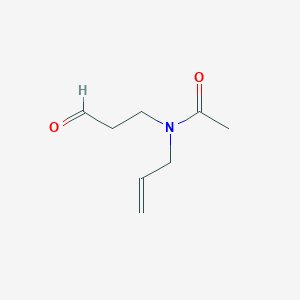
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
